![molecular formula C20H19N5O2S B11013351 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B11013351.png)
4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-オキソ-1,2-ベンゾチアゾール-2(3H)-イル)-N-[4-(1H-1,2,4-トリアゾール-1-イルメチル)フェニル]ブタンアミドは、ベンゾチアゾール環とトリアゾール部分を特徴とする複雑な有機化合物です。
合成方法
合成経路と反応条件
4-(3-オキソ-1,2-ベンゾチアゾール-2(3H)-イル)-N-[4-(1H-1,2,4-トリアゾール-1-イルメチル)フェニル]ブタンアミドの合成は通常、複数の段階で進行します。
ベンゾチアゾール環の形成: これは、酸性条件下で2-アミノベンゼンチオールとカルボニル化合物を環化させることで達成できます。
ブタンアミド鎖の結合: 次に、ベンゾチアゾール中間体を、トリエチルアミンなどの塩基の存在下でブタノイルクロリド誘導体と反応させます。
トリアゾール部分の導入: 最終段階では、中間体を塩基性条件下で1H-1,2,4-トリアゾール-1-メチルクロリドと反応させて目的の化合物を得ます。
工業的生産方法
この化合物の工業的生産は、高収率と高純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、自動反応器、連続フローシステム、再結晶やクロマトグラフィーなどの厳格な精製技術の使用が含まれます。
化学反応解析
反応の種類
酸化: この化合物は、特にベンゾチアゾール環において酸化反応を起こしやすく、スルホキシドまたはスルホンを形成します。
還元: 還元反応は、ベンゾチアゾール環のカルボニル基を標的とし、ヒドロキシル基に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用することができます。
主な生成物
酸化: スルホキシドとスルホン。
還元: ヒドロキシル誘導体。
置換: 様々な置換トリアゾール誘導体。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、新しい化学反応とメカニズムの探求を可能にします。
生物学
生物学的研究では、この化合物は酵素阻害剤としての可能性について研究されています。ベンゾチアゾール環とトリアゾール環は、様々な生物学的標的に結合することが知られており、この化合物を創薬の候補にしています。
医学
医学的には、この化合物は、抗炎症、抗菌、抗がんなどの潜在的な治療特性について調査されています。特定の酵素や受容体に結合する能力は、創薬における有望なリード化合物として位置付けています。
産業
産業セクターでは、この化合物は、熱安定性の向上や独自の電子特性など、特定の特性を持つ新素材の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a carbonyl compound under acidic conditions.
Attachment of the Butanamide Chain: The benzothiazole intermediate is then reacted with a butanoyl chloride derivative in the presence of a base like triethylamine.
Introduction of the Triazole Moiety: The final step involves the reaction of the intermediate with 1H-1,2,4-triazole-1-methyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The benzothiazole and triazole rings are known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific enzymes and receptors makes it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
4-(3-オキソ-1,2-ベンゾチアゾール-2(3H)-イル)-N-[4-(1H-1,2,4-トリアゾール-1-イルメチル)フェニル]ブタンアミドの作用機序は、酵素や受容体などの分子標的との相互作用に関与しています。ベンゾチアゾール環は、酵素の活性部位のアミノ酸残基と水素結合やπ-π相互作用を形成することができ、トリアゾール部分は、追加の水素結合と疎水性相互作用を通じて結合親和性を高めることができます。これらの相互作用は、標的酵素または受容体の活性を調節し、観察される化合物の生物学的効果につながります。
類似化合物の比較
類似化合物
4-(3-オキソ-1,2-ベンゾチアゾール-2(3H)-イル)ブタンアミド: トリアゾール部分は欠如しており、結合親和性と特異性が低下する可能性があります。
N-[4-(1H-1,2,4-トリアゾール-1-イルメチル)フェニル]ブタンアミド: ベンゾチアゾール環が欠如しており、生物学的活性を変化させる可能性があります。
独自性
4-(3-オキソ-1,2-ベンゾチアゾール-2(3H)-イル)-N-[4-(1H-1,2,4-トリアゾール-1-イルメチル)フェニル]ブタンアミドには、ベンゾチアゾール環とトリアゾール環の両方が存在するため、生物学的標的との結合相互作用を強化する構造的特徴のユニークな組み合わせが提供されます。この二重の機能は、研究や産業における様々な用途のための汎用性の高い化合物として位置付けています。
類似化合物との比較
Similar Compounds
4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide: Lacks the triazole moiety, which may reduce its binding affinity and specificity.
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide: Lacks the benzothiazole ring, potentially altering its biological activity.
Uniqueness
The presence of both the benzothiazole and triazole rings in 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide provides a unique combination of structural features that enhance its binding interactions with biological targets. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C20H19N5O2S |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
4-(3-oxo-1,2-benzothiazol-2-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide |
InChI |
InChI=1S/C20H19N5O2S/c26-19(6-3-11-25-20(27)17-4-1-2-5-18(17)28-25)23-16-9-7-15(8-10-16)12-24-14-21-13-22-24/h1-2,4-5,7-10,13-14H,3,6,11-12H2,(H,23,26) |
InChIキー |
RERNGSCQTYSDHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


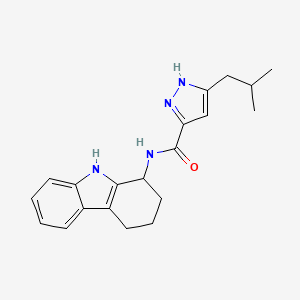
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B11013274.png)
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11013282.png)
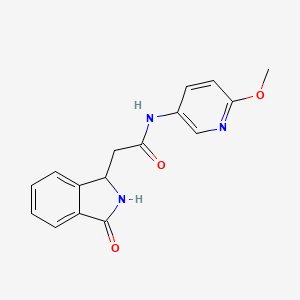
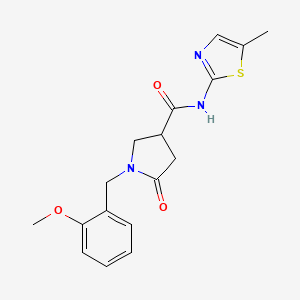
![N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine](/img/structure/B11013301.png)
![3-(4-methoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11013309.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11013312.png)
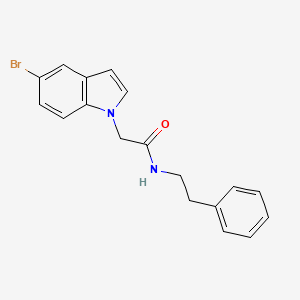
![2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11013320.png)
methanone](/img/structure/B11013322.png)

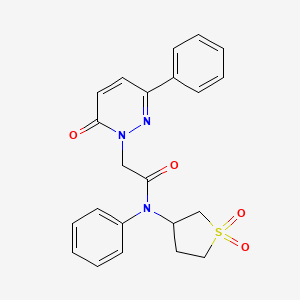
![N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11013346.png)
